molecular formula C9H8N2O2 B13898449 7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde

7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde

Cat. No.: B13898449
M. Wt: 176.17 g/mol
InChI Key: OFYGZVOWFFJFQS-UHFFFAOYSA-N
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Description

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound that belongs to the class of 1,8-naphthyridines These compounds are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods

Industrial production methods for 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridines: These compounds share a similar fused pyridine ring system and exhibit comparable biological activities.

    1,6-Naphthyridines: Another class of naphthyridines with similar structural features and applications.

    1,8-Naphthyridines: Compounds with a similar core structure but different substitution patterns.

Uniqueness

Its ability to form various derivatives through oxidation, reduction, and substitution reactions further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1,3,5H,2,4H2,(H,10,11,13)

InChI Key

OFYGZVOWFFJFQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=N2)C=O

Origin of Product

United States

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